![molecular formula C12H16BNO4 B15312289 [3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
[3-(Oxane-2-amido)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Oxane-2-amido)phenyl]boronic acid is an organoboron compound with a molecular formula of C12H16BNO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxane-2-amido group. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is performed in the presence of a base like potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for [3-(Oxane-2-amido)phenyl]boronic acid are not well-documented in the literature. the general principles of large-scale synthesis of boronic acids involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
[3-(Oxane-2-amido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives.
科学的研究の応用
[3-(Oxane-2-amido)phenyl]boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of [3-(Oxane-2-amido)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is mediated by the boronic acid group, which can form cyclic esters with diols. The molecular targets and pathways involved include the inhibition of enzymes that contain diol groups, such as proteases and glycosidases .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the oxane-2-amido group, making it less specific in its interactions with biomolecules.
Borinic acids: Contain two C-B bonds and one B-O bond, resulting in different reactivity and applications.
BODIPY dyes containing boronic acid: Used for fluorescent labeling and sensing applications.
Uniqueness
[3-(Oxane-2-amido)phenyl]boronic acid is unique due to the presence of the oxane-2-amido group, which enhances its specificity and binding affinity for certain biomolecules. This makes it particularly valuable in applications requiring high selectivity, such as in the development of sensors and therapeutic agents.
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
[3-(oxane-2-carbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C12H16BNO4/c15-12(11-6-1-2-7-18-11)14-10-5-3-4-9(8-10)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) |
InChIキー |
YCULQLCSFCCNTD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CCCCO2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


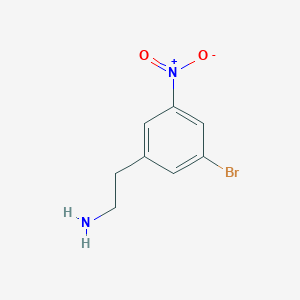
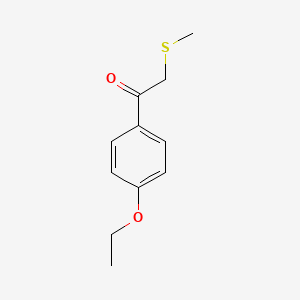
![Potassium (6,6-difluorobicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B15312218.png)


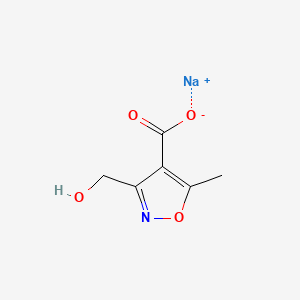
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)


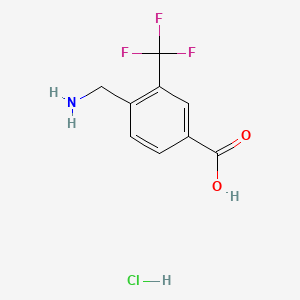
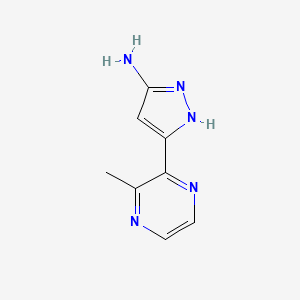
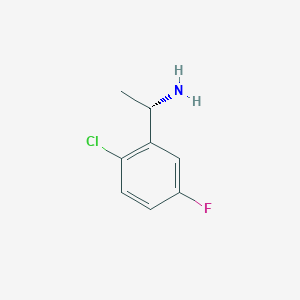
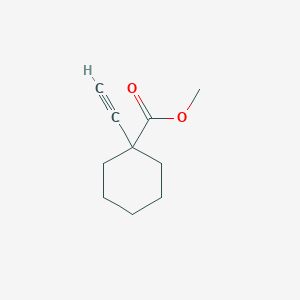
![Tert-butyl 4-ethynyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15312307.png)
